molecular formula C12H13N3 B13233153 2-N-(3-Methylphenyl)pyridine-2,6-diamine

2-N-(3-Methylphenyl)pyridine-2,6-diamine

Cat. No.: B13233153
M. Wt: 199.25 g/mol
InChI Key: IMDOLQJLZAPODU-UHFFFAOYSA-N
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Description

2-N-(3-Methylphenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C12H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pyridine ring substituted with a 3-methylphenyl group and two amino groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-Methylphenyl)pyridine-2,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2,6-Dichloropyridine+3-MethylanilineK2CO3,DMF,HeatThis compound\text{2,6-Dichloropyridine} + \text{3-Methylaniline} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 2,6-Dichloropyridine+3-MethylanilineK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-Methylphenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives of the compound

    Reduction: Reduced derivatives of the compound

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-N-(3-Methylphenyl)pyridine-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-N-(3-Methylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: A compound with similar structure but without the 3-methylphenyl group.

    3-Methylphenylamine: A compound with the 3-methylphenyl group but lacking the pyridine ring.

    2-Aminopyridine: A compound with a similar pyridine ring but only one amino group.

Uniqueness

2-N-(3-Methylphenyl)pyridine-2,6-diamine is unique due to the presence of both the 3-methylphenyl group and the two amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-N-(3-methylphenyl)pyridine-2,6-diamine

InChI

InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(13)15-12/h2-8H,1H3,(H3,13,14,15)

InChI Key

IMDOLQJLZAPODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC(=N2)N

Origin of Product

United States

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